molecular formula C19H19ClN2O6S B11228802 methyl 2-chloro-5-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11228802
M. Wt: 438.9 g/mol
InChI Key: PFWIDVLHAUBBQA-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methanesulfonyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methanesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-(4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
  • Methanesulfonyl chloride
  • Benzoic acid derivatives

Uniqueness

Its benzoxazine ring and methanesulfonyl group contribute to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C19H19ClN2O6S

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 2-chloro-5-[(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19ClN2O6S/c1-11-4-7-16-15(8-11)22(29(3,25)26)10-17(28-16)18(23)21-12-5-6-14(20)13(9-12)19(24)27-2/h4-9,17H,10H2,1-3H3,(H,21,23)

InChI Key

PFWIDVLHAUBBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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